2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide
描述
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide, commonly known as Darolutamide, is a non-steroidal androgen receptor antagonist drug. It is used in the treatment of prostate cancer, which is the second most common cancer in men worldwide. Darolutamide is a relatively new drug that was approved by the US Food and Drug Administration (FDA) in July 2019.
科学研究应用
Darolutamide has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been found to be effective in inhibiting the growth of prostate cancer cells and reducing the risk of disease progression. Darolutamide has also been shown to have a favorable safety profile, with fewer side effects than other androgen receptor antagonists.
作用机制
Darolutamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This prevents the activation of the androgen receptor and the subsequent growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
Darolutamide has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with non-metastatic castration-resistant prostate cancer (nmCRPC). It has also been shown to delay the time to metastasis and improve overall survival in these patients.
实验室实验的优点和局限性
Darolutamide has several advantages for lab experiments. It has a favorable safety profile and can be used in vitro and in vivo. However, its low solubility in water and high lipophilicity can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on Darolutamide. One area of focus is the use of Darolutamide in combination with other drugs for the treatment of prostate cancer. Another area of research is the development of new formulations of Darolutamide that improve its solubility and bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of Darolutamide in the treatment of prostate cancer.
Conclusion:
Darolutamide is a promising drug for the treatment of prostate cancer. Its mechanism of action, favorable safety profile, and effectiveness in reducing the risk of disease progression make it a valuable addition to the current treatment options for prostate cancer. Further research is needed to fully understand the potential of Darolutamide and to improve its efficacy and safety.
属性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N,N-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-5-12(13(17)15(2)3)16(20(4,18)19)11-8-6-10(14)7-9-11/h6-9,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWXIEMPUYPNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。